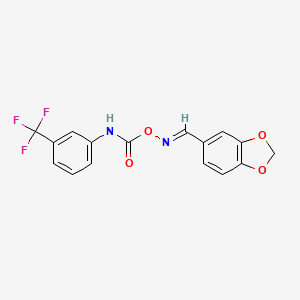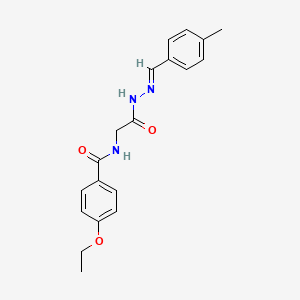
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a mouthful, but let’s break it down. It belongs to the class of thiazole derivatives and contains several functional groups.
- The core structure consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused with a pyrrole ring (a five-membered heterocycle containing nitrogen).
- The substituents include a 4-butoxybenzoyl group, a 4-methoxyphenyl group, and a methyl ester at the 5-position of the thiazole ring.
- Overall, it’s a complex molecule with potential biological activity.
準備方法
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions.
- Industrial production methods may vary, but they would likely optimize yield, scalability, and cost-effectiveness.
化学反応の分析
- Given its functional groups, Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate could undergo various reactions:
Oxidation: Oxidative processes could modify the benzoyl or thiazole moieties.
Reduction: Reduction of the carbonyl groups or other functionalities.
Substitution: Nucleophilic substitutions at various positions.
- Common reagents might include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and regioselectivity.
科学的研究の応用
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with enzymes, receptors, or cellular processes.
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer, or antimicrobial effects).
Industry: Assessing its use in materials science or as a precursor for drug development.
作用機序
- Unfortunately, specific information on its mechanism of action is scarce. It likely interacts with cellular targets (enzymes, receptors) or modulates signaling pathways.
- Further research would be needed to elucidate its precise mode of action.
類似化合物との比較
- Similar compounds might include other thiazole derivatives or pyrrole-containing molecules.
- Highlighting its uniqueness would require a detailed comparison with specific analogs, which would need further investigation.
特性
CAS番号 |
617694-46-9 |
|---|---|
分子式 |
C28H28N2O7S |
分子量 |
536.6 g/mol |
IUPAC名 |
methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O7S/c1-5-6-15-37-20-13-9-18(10-14-20)23(31)21-22(17-7-11-19(35-3)12-8-17)30(26(33)24(21)32)28-29-16(2)25(38-28)27(34)36-4/h7-14,22,31H,5-6,15H2,1-4H3/b23-21+ |
InChIキー |
NJBYWXOULUWFJQ-XTQSDGFTSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)/O |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12009624.png)
![1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol](/img/structure/B12009630.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12009641.png)


![(5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009665.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B12009674.png)
![[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene](/img/structure/B12009675.png)

![1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]-](/img/structure/B12009691.png)
![2-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid](/img/structure/B12009695.png)
![[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(naphthalen-1-yloxy)propan-2-olato(3-)-kappaO](hydroxy)germanium](/img/structure/B12009706.png)

![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009718.png)
